![molecular formula C12H16N2O B11898447 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with various biological macromolecules.
Comparación Con Compuestos Similares
- 2,3,4,5,6,7,8,9-Octahydro-9-methyl-1H-carbazole
- 9-Methyl-1,2,3,4,5,6,7,8-octahydro-anthracene
- 9-Methyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene
Comparison: Compared to these similar compounds, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific indole structure, which imparts distinct reactivity and biological activity . The presence of the indole ring system makes it more versatile in synthetic applications and potentially more active in biological systems.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
9-methyl-3,4,5,6,7,8-hexahydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7H2,1H3,(H,13,15) |
Clave InChI |
KPGLAUXDVUUMSE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCC2)C3=C1C(=O)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


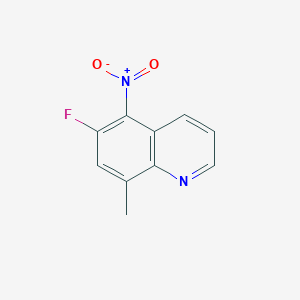
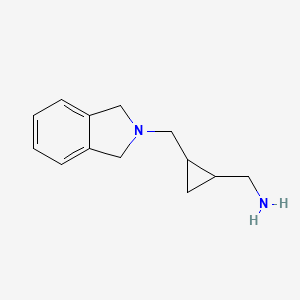
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
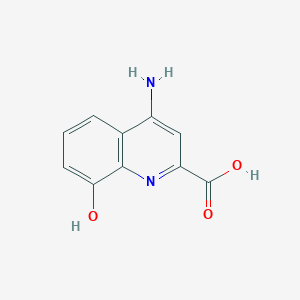
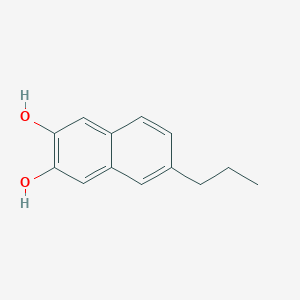
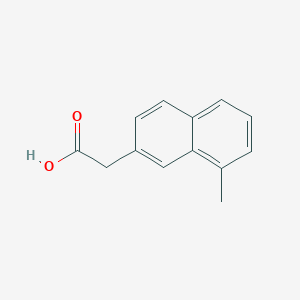
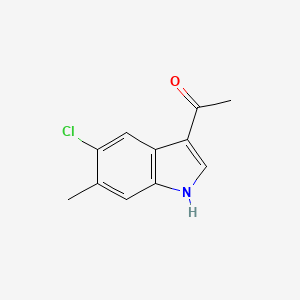
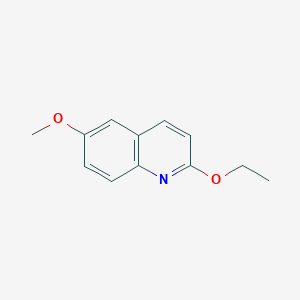
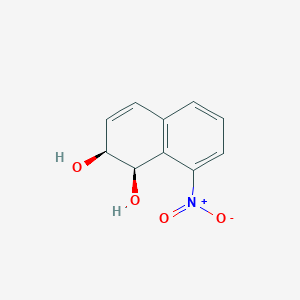
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)


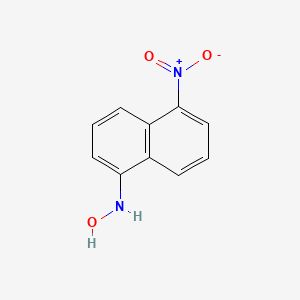
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
